N-(3-methylsulfanylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2S/c1-29-18-11-7-10-17(14-18)24-21(27)15-26-20-13-6-5-12-19(20)22(25-23(26)28)16-8-3-2-4-9-16/h2-14H,15H2,1H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGGXGCZNURKNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Quinazolinone-Based Acetamides
N-(3-Chloro-2-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide (CAS: 477332-82-4)
- Structural Differences: Replaces the 3-methylsulfanylphenyl group with a 3-chloro-2-methylphenyl moiety and introduces a 4-methylphenyl substituent on the quinazolinone core.
- The 4-methylphenyl group may enhance steric bulk, affecting molecular packing or target engagement .
2-[(3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide (CAS: 525582-59-6)
- Structural Differences: Features an allyl group at position 3 of the quinazolinone and a 4-chloro-2-methylphenyl acetamide substituent.
- The chloro substituent may improve solubility compared to methylsulfanyl .
Heterocyclic Core Variations
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide
- Structural Differences: Replaces the quinazolinone with a pyrazolone core.
- Implications :
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (CAS: 338749-93-2)
- Structural Differences: Utilizes a thiazole ring instead of quinazolinone and incorporates a morpholino group.
- Implications: The morpholino group enhances solubility and hydrogen-bonding capacity, contrasting with the lipophilic methylsulfanyl group .
Substituent-Driven Comparisons
European Patent Derivatives (EP 3 348 550A1)
- Examples: N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide.
- Implications :
Piperidine-Modified Quinoline Acetamides
- Examples: N-(3-cyano-7-(1-methylpiperidin-4-yl-oxy)-4-(pyridin-2-yl-amino)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide.
- Implications: Piperidine substituents improve bioavailability and target selectivity, differing from the planar quinazolinone system .
Key Data Table: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Notable Properties |
|---|---|---|---|
| N-(3-methylsulfanylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide | Quinazolinone | 4-phenyl, 3-methylsulfanylphenyl | High lipophilicity; potential kinase inhibition |
| N-(3-Chloro-2-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide | Quinazolinone | 3-chloro-2-methylphenyl, 4-methylphenyl | Enhanced steric bulk; altered electronic profile |
| N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide | Pyrazolone | 4-methylsulfanylphenyl | Anti-inflammatory potential; R₂²(10) hydrogen-bonded dimers |
| N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide | Thiazole | Morpholino, 2-chlorophenyl | Improved solubility; diverse hydrogen-bonding motifs |
Research Findings and Implications
- Synthetic Accessibility : Many analogs (e.g., ) are synthesized via coupling reactions using intermediates like oxazolones or carbodiimides, suggesting shared synthetic routes .
- Crystallography: Hydrogen-bonding patterns (e.g., R₂²(10) dimers) are critical for stability and crystal packing, as seen in pyrazolone and quinazolinone derivatives .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(3-methylsulfanylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide?
The synthesis involves multi-step organic reactions, typically starting with the formation of the quinazolinone core. A common approach includes:
- Step 1 : Condensation of anthranilic acid derivatives with phenylacetic acid to form the 4-phenylquinazolin-2(1H)-one scaffold.
- Step 2 : Introduction of the acetamide side chain via nucleophilic substitution or coupling reactions.
- Step 3 : Functionalization with the 3-methylsulfanylphenyl group using thiol-ene chemistry or Ullmann-type couplings .
Key Considerations : Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side products. Use HPLC and NMR to monitor intermediate purity .
Basic: How is the compound’s structural integrity validated in academic research?
Structural confirmation relies on:
- X-ray crystallography : Resolve the 3D conformation (e.g., using SHELX programs for refinement ).
- Spectroscopic techniques :
- 1H/13C NMR : Verify proton environments (e.g., quinazolinone carbonyl at δ ~170 ppm, methylsulfanyl protons at δ ~2.5 ppm) .
- HRMS : Confirm molecular weight with <2 ppm error .
Advanced Tip : Use dynamic NMR to study rotational barriers in the acetamide linker .
Basic: What preliminary biological assays are used to evaluate this compound?
Initial screens often include:
- Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to the quinazolinone core’s known activity .
- Antiproliferative assays : Use MTT or SRB protocols on cancer cell lines (e.g., IC50 values compared to reference compounds like gefitinib) .
- Solubility studies : Measure logP and aqueous solubility to assess drug-likeness .
Advanced: How do structural modifications (e.g., methylsulfanyl vs. trifluoromethyl groups) affect biological activity?
Comparative SAR studies reveal:
- Methylsulfanyl group : Enhances lipophilicity and membrane permeability but may reduce metabolic stability due to sulfur oxidation .
- Trifluoromethyl analogs : Exhibit stronger electron-withdrawing effects, improving target binding affinity (e.g., 10-fold lower IC50 in kinase assays) but increasing synthetic complexity .
Methodology : Use molecular docking (e.g., AutoDock Vina) to model interactions with kinase ATP-binding pockets .
Advanced: What crystallographic challenges arise when resolving this compound’s structure?
- Disorder in flexible groups : The methylsulfanylphenyl moiety may exhibit rotational disorder, requiring high-resolution data (d-spacing <1.0 Å) and TWINLAW refinement in SHELXL .
- Thermal motion : Anisotropic displacement parameters (ADPs) for the quinazolinone core must be carefully modeled to avoid overfitting .
Advanced: How to reconcile contradictory bioactivity data across similar quinazolinone derivatives?
Contradictions often stem from:
- Assay variability : Normalize data using internal controls (e.g., staurosporine for kinase inhibition).
- Cellular context : Differences in cell line expression profiles (e.g., HeLa vs. MCF-7) affect compound efficacy .
Example : A derivative with a 6-chloro substitution showed IC50 = 10.5 µM in antitumor assays, while a 3-methylsulfanyl analog had IC50 = 8.2 µM, attributed to improved membrane penetration .
Advanced: What strategies are used for target deconvolution in pharmacological studies?
- Chemical proteomics : Immobilize the compound on beads for pull-down assays to identify binding partners .
- CRISPR-Cas9 screens : Knock out candidate targets (e.g., PTK2) to validate functional relevance .
- Transcriptomics : Profile gene expression changes post-treatment to infer pathway modulation .
Advanced: How to optimize analytical methods for quantifying this compound in complex matrices?
- HPLC-MS/MS : Use a C18 column (2.6 µm particle size) with gradient elution (ACN:H2O + 0.1% formic acid). Monitor transitions at m/z 432 → 285 (quinazolinone fragment) .
- Validation : Ensure linearity (R² >0.99), LOD <10 ng/mL, and recovery >90% in spiked plasma samples .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
